5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite 5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite
Brand Name: Vulcanchem
CAS No.:
VCID: VC16622144
InChI: InChI=1S/C50H57N6O9P/c1-35(2)56(36(3)4)66(63-30-14-28-52)65-44-31-46(55-32-38(33-61-29-13-27-51)47(54-49(55)58)53-48(57)37-15-9-7-10-16-37)64-45(44)34-62-50(39-17-11-8-12-18-39,40-19-23-42(59-5)24-20-40)41-21-25-43(60-6)26-22-41/h7-12,15-26,32,35-36,44-46H,13-14,29-31,33-34H2,1-6H3,(H,53,54,57,58)/t44?,45-,46-,66?/m1/s1
SMILES:
Molecular Formula: C50H57N6O9P
Molecular Weight: 917.0 g/mol

5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite

CAS No.:

Cat. No.: VC16622144

Molecular Formula: C50H57N6O9P

Molecular Weight: 917.0 g/mol

* For research use only. Not for human or veterinary use.

5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite -

Specification

Molecular Formula C50H57N6O9P
Molecular Weight 917.0 g/mol
IUPAC Name N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-(2-cyanoethoxymethyl)-2-oxopyrimidin-4-yl]benzamide
Standard InChI InChI=1S/C50H57N6O9P/c1-35(2)56(36(3)4)66(63-30-14-28-52)65-44-31-46(55-32-38(33-61-29-13-27-51)47(54-49(55)58)53-48(57)37-15-9-7-10-16-37)64-45(44)34-62-50(39-17-11-8-12-18-39,40-19-23-42(59-5)24-20-40)41-21-25-43(60-6)26-22-41/h7-12,15-26,32,35-36,44-46H,13-14,29-31,33-34H2,1-6H3,(H,53,54,57,58)/t44?,45-,46-,66?/m1/s1
Standard InChI Key HWEIPTASDBKOJW-VQSZLKLHSA-N
Isomeric SMILES CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)COCCC#N
Canonical SMILES CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)COCCC#N

Introduction

Chemical Structure and Molecular Properties

Core Molecular Architecture

The compound features a 2'-deoxyuridine scaffold modified at three critical positions:

  • 5'-O-Dimethoxytrityl (DMT) Group: This protecting group ensures regioselective coupling during solid-phase oligonucleotide synthesis while providing UV visibility for reaction monitoring .

  • 5-Ethynyl Substitution: The ethynyl moiety at the 5-position of uracil introduces a reactive alkyne handle, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for downstream functionalization .

  • 3'-CE Phosphoramidite: The 2-cyanoethyl (CE) protected phosphoramidite group facilitates controlled chain elongation through standard phosphoramidite chemistry .

Table 1: Key Molecular Characteristics

PropertyValueSource
Molecular FormulaC50H57N6O9P\text{C}_{50}\text{H}_{57}\text{N}_6\text{O}_9\text{P}
Molecular Weight917.0 g/mol
CAS Registry Number188411-06-5
Purity Specifications≥95% (HPLC)
Storage Conditions-20°C, anhydrous acetonitrile

The stereochemical configuration at the 2', 3', and 5' positions follows natural β-D-deoxyribose geometry, ensuring compatibility with enzymatic systems .

Stability and Reactivity Profile

Despite its utility, the compound exhibits limited stability in solution phase, with recommended use within 1-2 days when diluted in anhydrous acetonitrile . The DMT group provides partial protection against nucleophilic attack, but prolonged exposure to moisture or acidic conditions accelerates degradation through phosphoramidite hydrolysis .

Synthetic Applications in Oligonucleotide Production

Solid-Phase Synthesis Protocol

The reagent integrates into automated oligonucleotide synthesis through standardized coupling cycles:

  • Detritylation: 3% trichloroacetic acid (TCA) in dichloromethane removes the 5'-DMT group, exposing the 5'-hydroxyl for subsequent coupling .

  • Activation: 0.25M 5-(ethylthio)-1H-tetrazole (ETT) in acetonitrile activates the phosphoramidite for nucleophilic attack .

  • Coupling: The activated species reacts with the growing oligonucleotide chain (3'→5' direction) over 30-60 seconds, achieving >99% coupling efficiency under optimized conditions .

  • Capping: Acetic anhydride and 1-methylimidazole cap unreacted 5'-OH groups to prevent deletion sequences .

Critical Parameter: Coupling yields remain sensitive to the reagent's molarity, with 0.1M solutions in anhydrous acetonitrile providing optimal results .

Ethynyl Group Incorporation Efficiency

Comparative studies with unmodified thymidine phosphoramidites reveal:

  • Thermal Stability: Ethynyl-modified duplexes exhibit TmT_m increases of 2-4°C per modification due to enhanced base stacking .

  • Coupling Kinetics: The bulky ethynyl moiety slightly reduces coupling rates (k = 0.8 min1^{-1}) compared to thymidine (k = 1.2 min1^{-1}), necessitating extended reaction times .

  • Synthetic Scale: Large-scale syntheses (>1 μmol) require 1.5-2 equivalents of phosphoramidite to maintain stepwise yields above 98% .

Post-Synthetic Modification via Click Chemistry

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The ethynyl group enables precise functionalization through CuAAC under mild conditions:

DNA-O-CH+N3-RCu(I)DNA-O-Triazole-R\text{DNA-O-}\equiv\text{CH} + \text{N}_3\text{-R} \xrightarrow{\text{Cu(I)}} \text{DNA-O-Triazole-R}

Optimized Reaction Conditions :

  • 1mM sodium ascorbate

  • 100μM CuSO4_4·5H2_2O

  • 25°C, 1-2 hour reaction time

  • Yields: 85-92% conjugation efficiency

Table 2: Common Functional Groups Introduced via CuAAC

Azide ReagentApplicationReference
3-Azido-7-hydroxycoumarinFluorescent DNA labeling
Biotin-PEG3-azideAffinity purification handles
DBCO-PEG4-azideStrain-promoted conjugation

Impact on Oligonucleotide Performance

  • Therapeutic Aptamers: Ethynyl-modified aptamers targeting thrombin show 3-fold improved binding affinity (Kd=0.8K_d = 0.8nM) compared to unmodified counterparts .

  • siRNA Delivery: Conjugation with cholesterol via CuAAC enhances cellular uptake 5-fold in HeLa cells .

  • Diagnostic Probes: Fluorophore-conjugated probes achieve single-molecule detection limits in FISH applications .

Quality Control and Analytical Characterization

HPLC Analysis Protocols

Reverse-phase HPLC methods for purity assessment:

  • Column: XBridge OST C18, 2.5μm, 4.6×50mm

  • Mobile Phase: 0.1M TEAA (pH 7.0)/acetonitrile gradient

  • Detection: 260nm (nucleobase), 495nm (DMT group)

Critical Impurities:

  • DMT-On Failure Sequences: <1.5% when using fresh 0.45μm-filtered solutions

  • Oxidized Phosphoramidites: <0.5% under argon atmosphere

Mass Spectrometry Validation

MALDI-TOF analysis confirms successful incorporation:

  • Expected mass shift: +121 Da per ethynyl modification

  • Observed accuracy: ±0.02% for 20-mer oligonucleotides

Emerging Therapeutic Applications

Anticancer Oligonucleotides

In glioblastoma models, ethynyl-modified antisense oligonucleotides demonstrate:

  • 60% reduction in tumor volume vs. controls

  • 3-fold increased serum half-life (t1/2_{1/2} = 8.2 hours)

  • Synergy with temozolomide (combination index = 0.4)

Gene Editing Systems

CRISPR guide RNAs modified with ethynyl-dU show:

  • 40% improvement in HDR efficiency

  • 2-fold reduction in off-target binding

  • Enhanced RNase resistance (t1/2_{1/2} increased from 2 to 6 hours)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator